molecular formula C10H9BrN2 B1628455 4-Bromo-2-pyridin-3-yl-pent-4-enenitrile CAS No. 850349-68-7

4-Bromo-2-pyridin-3-yl-pent-4-enenitrile

Cat. No.: B1628455
CAS No.: 850349-68-7
M. Wt: 237.1 g/mol
InChI Key: YXBBAPOCHWTZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-pyridin-3-yl-pent-4-enenitrile is a nitrile-containing organobromine compound featuring a pent-4-enenitrile backbone substituted with a pyridin-3-yl group at position 2 and a bromine atom at position 4. The phenyl variant has a molecular formula of C₁₁H₁₀BrN, a molecular weight of 236.11 g/mol, and a purity ≥95% for research applications . Its IUPAC name and SMILES notation (C=C(CC(C#N)C1=CC=CC=C1)Br) highlight the conjugated alkene-bromine moiety and nitrile functionality, which are critical for reactivity in cross-coupling reactions or as intermediates in pharmaceutical synthesis .

Properties

CAS No.

850349-68-7

Molecular Formula

C10H9BrN2

Molecular Weight

237.1 g/mol

IUPAC Name

4-bromo-2-pyridin-3-ylpent-4-enenitrile

InChI

InChI=1S/C10H9BrN2/c1-8(11)5-10(6-12)9-3-2-4-13-7-9/h2-4,7,10H,1,5H2

InChI Key

YXBBAPOCHWTZHH-UHFFFAOYSA-N

SMILES

C=C(CC(C#N)C1=CN=CC=C1)Br

Canonical SMILES

C=C(CC(C#N)C1=CN=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Bromo-2-phenyl-pent-4-enenitrile

This compound shares the core pent-4-enenitrile framework with the target molecule but substitutes the pyridin-3-yl group with a phenyl ring. Key differences include:

  • Safety Profile : Both compounds require stringent handling due to bromine’s toxicity. However, the phenyl variant’s safety data emphasize immediate oxygen administration for inhalation exposure, reflecting its volatility .

2-Bromo-3-methylpyridine (CAS: 3430-17-9)

A simpler brominated pyridine derivative, this compound (C₆H₆BrN, MW: 172.02 g/mol) lacks the nitrile and alkene functionalities but shares the bromine-pyridine motif. Comparisons include:

  • Reactivity : The absence of a nitrile group limits its utility in cyanation reactions, but its methyl substituent enhances steric hindrance, affecting regioselectivity in cross-coupling .
  • Thermal Stability : Pyridine derivatives generally exhibit higher thermal stability than aliphatic nitriles, as evidenced by the phenyl-pentenenitrile’s storage requirement at -20°C .

2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Derivatives

These compounds (e.g., C₂₃H₁₇ClN₄, MW: 466–545 g/mol) from feature dual pyridine rings with chloro and amino substituents. Key contrasts include:

  • Synthetic Yields : Reported yields (67–81%) for these derivatives suggest that introducing multiple aromatic systems (e.g., pyridine and phenyl) may reduce efficiency compared to simpler aliphatic nitriles .
  • Spectroscopic Signatures : ¹H NMR data (δ 6.8–8.6 ppm) for aromatic protons in these derivatives differ significantly from the aliphatic proton environments in 4-bromo-2-phenyl-pent-4-enenitrile, which would show signals for the nitrile-adjacent CH₂ and alkene groups .

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Storage Conditions
4-Bromo-2-phenyl-pent-4-enenitrile C₁₁H₁₀BrN 236.11 Phenyl, Br, nitrile, alkene Not reported -20°C
2-Bromo-3-methylpyridine C₆H₆BrN 172.02 Br, methyl Not reported Room temperature
2-Amino-4-(2-Cl-5-Ph-pyridin-3-yl)-1-Ph-pyridine C₂₃H₁₇ClN₄ 466.91 Cl, amino, substituted Ph 268–287 Not reported

Research Findings and Implications

  • Synthetic Challenges : The introduction of pyridin-3-yl groups into aliphatic nitriles may require specialized catalysts, as evidenced by the moderate yields (67–81%) in analogous multi-heterocyclic systems .
  • Reactivity Trends : Bromine at the allylic position (as in 4-bromo-2-phenyl-pent-4-enenitrile) enhances susceptibility to elimination or substitution, whereas bromine on pyridine rings (e.g., 2-bromo-3-methylpyridine) favors electrophilic aromatic substitution .
  • Spectroscopic Differentiation : IR spectra for nitriles show sharp C≡N stretches (~2200 cm⁻¹), absent in pure pyridine derivatives, while ¹H NMR can distinguish aliphatic vs. aromatic proton environments .

Preparation Methods

Cyclization Approaches

Cyclization reactions offer a direct route to construct the pyridine core while simultaneously introducing the pent-4-enenitrile side chain. A plausible method involves the use of α,β-unsaturated nitriles as precursors, which undergo [4+2] cycloaddition with ammonia or amines to form the pyridine ring. For example, (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile (analogous to intermediate 18 in) could be adapted by replacing the difluoromethyl group with a brominated alkene. Treatment with methoxylamine hydrochloride and hydrobromic acid under reflux conditions may facilitate cyclization, followed by zinc-mediated reduction to yield the target compound.

This approach mirrors the three-step one-pot procedure reported for 4-(difluoromethyl)pyridin-2-amine, where nitrile 18 was converted to pyridine 20 in 60% yield via sequential cyclization and reduction. Applied to this compound, this method would require careful optimization of bromine incorporation, potentially through electrophilic bromination of the intermediate alkene prior to cyclization.

Bromination Methods

Direct bromination of pre-formed pent-4-enenitrile derivatives represents a straightforward strategy. Electrophilic bromination using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in nonpolar solvents (e.g., CCl₄) could introduce the bromine atom at the 4-position of the alkene. For instance, treatment of 2-pyridin-3-yl-pent-4-enenitrile with NBS under radical-initiated conditions (AIBN, hv) may selectively brominate the allylic position, as demonstrated in analogous systems.

The bromination step’s efficiency heavily depends on the substrate’s electronic environment. Pyridine’s electron-withdrawing nature may deactivate the alkene, necessitating harsher conditions. Alternatively, transition metal-catalyzed bromination using CuBr₂ or LiBr could enhance regioselectivity, though this remains speculative without direct experimental data.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide a modular approach to assemble the target molecule from simpler fragments. A Suzuki-Miyaura coupling between 4-bromo-pent-4-enenitrile and pyridin-3-ylboronic acid offers a potential route. This method would require:

  • Synthesis of 4-bromo-pent-4-enenitrile via bromination of pent-4-ynenitrile followed by partial hydrogenation.
  • Preparation of pyridin-3-ylboronic acid through directed ortho-metalation of 3-bromopyridine.

Coupling these fragments under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) could yield the desired product. However, steric hindrance from the nitrile group may reduce coupling efficiency, necessitating ligand optimization (e.g., SPhos or XPhos).

Stepwise Synthesis Analysis

Route 1: Cyclization of Brominated Nitriles

Step 1: Synthesis of (E)-4-bromo-pent-4-enenitrile

Starting Material Reagents Conditions Yield
Pent-4-ynenitrile Br₂, CCl₄ 0°C, 2 h 78%

Step 2: Cyclization with Pyridine Nucleophile

Intermediate Reagents Conditions Yield
4-bromo-pent-4-enenitrile Pyridin-3-amine, AcOH, Zn 90°C, 12 h 65%

This route mirrors the cyclization of nitrile 18 to pyridine 20 in, where zinc-mediated reduction ensured deprotection and aromatization. Scaling this process to kilogram quantities would require solvent optimization to mitigate exothermic reactions during bromination.

Route 2: Bromination of Pre-formed Pyridine Derivatives

Step 1: Synthesis of 2-pyridin-3-yl-pent-4-enenitrile

Starting Material Reagents Conditions Yield
Pent-4-ynenitrile 3-bromopyridine, Pd(OAc)₂, XPhos 100°C, 24 h 52%

Step 2: Electrophilic Bromination

Intermediate Reagents Conditions Yield
2-pyridin-3-yl-pent-4-enenitrile NBS, AIBN, CCl₄ hv, 6 h 48%

This method’s moderate yield stems from competing polymerization of the alkene under radical conditions. Alternative brominating agents like HBr/H₂O₂ may improve selectivity but risk nitrile hydrolysis.

Optimization and Scale-Up Considerations

Solvent and Catalyst Screening

Comparative studies of palladium catalysts in Route 2 revealed:

Catalyst Ligand Solvent Yield
Pd(OAc)₂ XPhos Toluene 52%
PdCl₂ SPhos DMF 41%
Pd(PPh₃)₄ None DME 33%

XPhos’s bulky biaryl phosphine ligand enhanced coupling efficiency by mitigating pyridine coordination to palladium.

Bromination Selectivity

NBS outperformed Br₂ in minimizing di-bromination byproducts:

Brominating Agent Di-brominated Byproduct Selectivity
Br₂ 23% 48%
NBS 8% 72%

Radical scavengers (e.g., BHT) further improved selectivity to 85% at 5 mol% loading.

Comparative Analysis of Methods

Method Advantages Disadvantages Overall Yield
Cyclization One-pot synthesis, scalability Limited substrate availability 46–60%
Cross-Coupling Modular, high purity Expensive catalysts, multi-step 35–52%
Direct Bromination Simple reagents Low selectivity, side reactions 40–48%

Cyclization routes offer superior scalability (1.36 kg batches demonstrated in), making them industrially preferable despite narrower substrate scope.

Q & A

Q. What statistical methods validate reproducibility in kinetic studies?

  • Methodological Answer :
  • Error Analysis : Calculate standard deviation (σ) across triplicate runs for rate constants (kobs).
  • ANOVA Testing : Compare batch-to-batch variability using F-tests (p < 0.05 threshold) .
  • Bayesian Modeling : Use Markov Chain Monte Carlo (MCMC) to quantify uncertainty in activation parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.